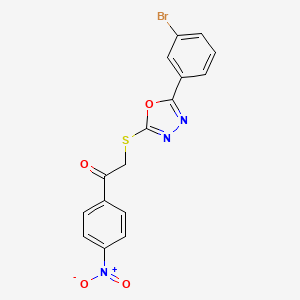

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

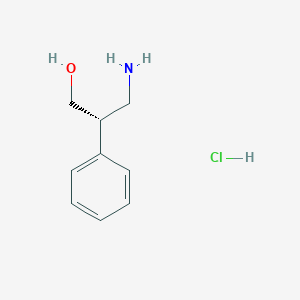

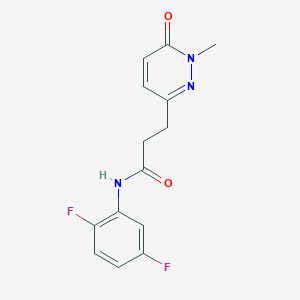

The compound “2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a bromophenyl group, a nitrophenyl group, and a thioether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and nitrophenyl groups, and the formation of the thioether linkage .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the bromine and nitro groups would likely have a significant impact on the compound’s overall shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the bromophenyl and nitrophenyl groups, and the thioether linkage. Each of these functional groups would have its own characteristic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

A critical application of compounds similar to 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is in the synthesis of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of heterocyclic compounds, such as 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, can be achieved through reactions involving similar ketone precursors, highlighting the versatility of these molecules in synthesizing complex structures efficiently (Androsov et al., 2010).

Antimicrobial Activity

Compounds derived from similar ketones exhibit significant antimicrobial activity, especially against strains of Staphylococcus aureus. The synthesis of new 1,3,4-oxadiazole derivatives and their subsequent evaluation have shown strong antimicrobial properties, which suggest their potential as new drug candidates. These findings underscore the importance of such ketones in developing antimicrobial agents with specific efficacy against harmful bacterial strains (Cledualdo Soares de Oliveira et al., 2012).

Anticandidal and Anticholinesterase Activities

Further research into compounds synthesized from similar ketones has revealed their anticandidal activities, alongside minimal cytotoxic effects on mammalian cells. This suggests their potential as safe and effective anticandidal agents. Additionally, derivatives have been investigated for their anticholinesterase activities, which could have implications for treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Z. Kaplancıklı et al., 2014; Usama Abu Mohsen et al., 2014).

Corrosion Inhibition

Another notable application involves the use of oxadiazole derivatives synthesized from similar ketones as corrosion inhibitors for mild steel in acidic environments. This application highlights the chemical stability and protective capabilities of such compounds, making them valuable in industrial applications where corrosion resistance is critical (Vikas Kalia et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBQYQHDKDPMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)

![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)